molecular formula C8H10N2O2 B8513241 3-Benzyl-1-hydroxyurea CAS No. 24966-37-8

3-Benzyl-1-hydroxyurea

Cat. No.: B8513241
CAS No.: 24966-37-8
M. Wt: 166.18 g/mol
InChI Key: SYEKKDBKUURZEG-UHFFFAOYSA-N
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Description

3-Benzyl-1-hydroxyurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzyl group attached to a hydroxyurea moiety, which imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyl-1-hydroxyurea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-3-hydroxyurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-hydroxyurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-benzyl-3-hydroxyurea exerts its effects involves the inhibition of specific enzymes, such as ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

    Hydroxyurea: A well-known antineoplastic agent used in the treatment of sickle cell anemia and certain cancers.

    1-Benzyl-3-benzoylurea: Another derivative with similar structural features but different biological activities.

    Benzimidazole derivatives: Compounds with similar urease inhibitory activity

Uniqueness: 3-Benzyl-1-hydroxyurea stands out due to its unique combination of a benzyl group and a hydroxyurea moiety, which imparts distinct reactivity and biological activity. Its potential as an enzyme inhibitor and antiproliferative agent highlights its significance in scientific research and potential therapeutic applications .

Properties

CAS No.

24966-37-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-benzyl-3-hydroxyurea

InChI

InChI=1S/C8H10N2O2/c11-8(10-12)9-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,9,10,11)

InChI Key

SYEKKDBKUURZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NO

Origin of Product

United States

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